molecular formula C12H16INO B4709031 2-ethyl-N-(2-iodophenyl)butanamide

2-ethyl-N-(2-iodophenyl)butanamide

Cat. No.: B4709031
M. Wt: 317.17 g/mol
InChI Key: VLMRCQDFTIGEFH-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-iodophenyl)butanamide is an organic compound with the molecular formula C12H16INO It is a derivative of butanamide, where the butanamide backbone is substituted with an ethyl group at the second carbon and an iodophenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-iodophenyl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-iodoaniline and 2-ethylbutanoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-iodoaniline is reacted with 2-ethylbutanoyl chloride in an inert solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors to handle the increased volume of starting materials.

    Optimization: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

    Purification: Employing industrial-scale purification techniques like distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(2-iodophenyl)butanamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding amides or reduction to form amines.

    Coupling Reactions: The iodophenyl group can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution Products: Azides, nitriles, or other substituted phenyl derivatives.

    Oxidation Products: Corresponding carboxylic acids or amides.

    Reduction Products: Amines or other reduced derivatives.

    Coupling Products: Biaryl compounds or other coupled products.

Scientific Research Applications

2-ethyl-N-(2-iodophenyl)butanamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe or ligand in biological assays to study protein-ligand interactions.

    Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2-iodophenyl)butanamide depends on its application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    Biological Studies: It can bind to proteins or nucleic acids, affecting their function and providing insights into biological processes.

    Material Science: The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of materials with desired properties.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-N-(4-iodophenyl)butanamide: Similar structure but with the iodine atom at the para position.

    2-ethyl-N-(3-iodophenyl)butanamide: Similar structure but with the iodine atom at the meta position.

    N-(2-iodophenyl)butanamide: Lacks the ethyl group at the second carbon.

Uniqueness

2-ethyl-N-(2-iodophenyl)butanamide is unique due to the specific positioning of the ethyl and iodophenyl groups, which can influence its reactivity and interactions with other molecules. This unique structure allows it to participate in specific chemical reactions and applications that similar compounds may not be suitable for.

Properties

IUPAC Name

2-ethyl-N-(2-iodophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-3-9(4-2)12(15)14-11-8-6-5-7-10(11)13/h5-9H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMRCQDFTIGEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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